molecular formula C44H57NO17 B15394033 ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''

ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''

Cat. No.: B15394033
M. Wt: 871.9 g/mol
InChI Key: BWKDAMBGCPRVPI-VBNCQXPWSA-N
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Description

The compound ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''] is a highly complex polycyclic molecule characterized by a fused oxetane ring system, methano bridges, and multiple oxygenated functional groups (e.g., hydroxy, ketone, and ester moieties) . Its structure includes a dodecahydro backbone with stereochemical complexity, as evidenced by its (3aS,4R,7R,8aS,9S,10aR,12aS,12bR,13S,13aS) configuration . The compound is structurally related to taxane derivatives, such as paclitaxel, due to the presence of benzoyloxy and acetyloxy substituents, which are critical for bioactivity in analogous molecules . Crystallographic refinement tools like SHELXL have historically been employed to resolve such intricate structures .

Properties

Molecular Formula

C44H57NO17

Molecular Weight

871.9 g/mol

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32+,34-,35-,42+,43-,44+/m0/s1

InChI Key

BWKDAMBGCPRVPI-VBNCQXPWSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural uniqueness lies in its oxeto[2'',3''] ring fused to a methano-bridged cyclodeca[1,2-d]-1,3-dioxolane system. Key comparisons include:

Feature ro-9-hydroxy-... 14-hydroxy-8-methoxy-12,12-dimethyl-4-oxo-3,11-dioxatricyclo[8.4.0.0²,⁷]tetradeca-1(10),2(7),5,8-tetraen-13-yl ester Paclitaxel (Taxol)
Core Ring System Oxetane + methano bridges Tricyclic dioxatricyclo system Taxane core (bicyclic)
Functional Groups 2 ketones, 1 hydroxy, ester 1 ketone, 1 methoxy, ester 2 acetates, 1 benzamide
Molecular Complexity High (12 stereocenters) Moderate (8 stereocenters) High (11 stereocenters)
Bioactivity (Inferred) Unknown Antifungal/antibacterial (based on structural analogs) Anticancer

Computational Similarity Metrics :
Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the compound shares ~40–50% similarity with taxanes (e.g., paclitaxel) due to overlapping ester and polycyclic features . Graph-based comparisons reveal stronger alignment with tricyclic dioxatricyclo compounds (~60% similarity) due to shared oxygenated rings .

Functional Group and Pharmacological Context

  • . This may influence solubility and target binding.
  • Methano Bridges: These rigidify the structure, a feature shared with tricyclic diterpenes, which often exhibit antimicrobial properties .

Limitations in Comparison

  • Data Gaps : Experimental bioactivity data for ro-9-hydroxy... are absent, limiting direct pharmacological comparisons.
  • Computational Challenges : Graph isomorphism methods (NP-hard) struggle with large molecules like this, favoring faster bit-vector methods despite reduced accuracy .

Research Findings and Implications

Structural Uniqueness: The compound’s oxetane-methano fusion is rare, distinguishing it from common taxanes and tricyclic analogs.

Similarity Metrics :

  • Tanimoto Index : 0.45–0.52 vs. taxanes (MACCS fingerprints) .
  • Graph-Based Similarity : ~0.60 vs. dioxatricyclo compounds (substructure matching) .

Synthetic Accessibility : The stereochemical complexity suggests challenging synthesis, necessitating advanced crystallographic validation (e.g., SHELX programs) .

Q & A

(Basic) What are the recommended protocols for synthesizing and purifying this compound, and how can reaction parameters be systematically optimized?

Methodological Answer:
Synthesis should follow multi-step protocols involving cycloaddition or heterocyclic formation, analogous to methods used for structurally similar compounds (e.g., ). Key steps include:

  • Steric Control : Use chiral catalysts or sterically hindered solvents to manage stereochemical outcomes.
  • Parameter Optimization : Apply Design of Experiments (DoE) to test variables like temperature (e.g., 60–120°C), solvent polarity, and catalyst loading (e.g., 1–5 mol%) .
  • Purification : Employ gradient chromatography (silica gel) or recrystallization with solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity fractions .

(Basic) Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and functional groups?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to assign methyl and methine groups. Compare shifts to NIST databases for validation (e.g., 1.2–1.5 ppm for tetramethyl groups) .
  • X-ray Crystallography : Resolve absolute configuration by analyzing heavy atoms (e.g., oxetane ring puckering) .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ to confirm molecular formula (e.g., observed vs. calculated mass error < 2 ppm) .

(Advanced) How can computational tools predict this compound’s reactivity and guide synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for oxetane ring formation to identify kinetically favorable pathways (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates to optimize solvent selection (e.g., DMSO vs. THF) .
  • Machine Learning : Train models on existing cycloaddition datasets to predict regioselectivity in methano-bridge formation .

(Advanced) How to resolve contradictions between theoretical predictions and experimental outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Retrosynthetic Analysis : Map alternative pathways using tools like ICSynth to identify hidden intermediates (e.g., keto-enol tautomerism) .
  • Isotopic Labeling : Track 18O^{18}\text{O} incorporation in dioxo groups to confirm mechanistic hypotheses .
  • Statistical Validation : Apply ANOVA to distinguish between systematic errors (e.g., catalyst degradation) and random noise in yield data .

(Advanced) What factorial design strategies optimize stability studies under environmental stressors?

Methodological Answer:

  • Full Factorial Design : Test temperature (25–50°C), humidity (40–80% RH), and UV exposure (0–48 hrs) to model degradation kinetics .
  • Response Surface Methodology (RSM) : Identify critical degradation factors (e.g., Arrhenius plots for thermal decay) .
  • Accelerated Aging : Use Q10 rule to extrapolate shelf-life data from high-stress conditions .

(Basic) What theoretical frameworks explain the compound’s bioactivity or catalytic potential?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict nucleophilic/electrophilic sites .
  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) on reaction rates .

(Advanced) How to design interdisciplinary studies integrating chemical synthesis and material science applications?

Methodological Answer:

  • Hybrid Experimental-DFT Workflows : Optimize crystal packing for solid-state conductivity (e.g., Hirshfeld surface analysis) .
  • In Situ Characterization : Use synchrotron XRD or Raman spectroscopy to monitor phase transitions during material integration .

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